An In-depth Technical Guide to 1-Methoxy-1,3-butadiene: Properties, Reactivity, and Applications
An In-depth Technical Guide to 1-Methoxy-1,3-butadiene: Properties, Reactivity, and Applications
Introduction
1-Methoxy-1,3-butadiene is a valuable and versatile reagent in organic synthesis, primarily recognized for its role as an electron-rich diene in cycloaddition reactions. Its unique electronic and structural properties make it a powerful tool for the construction of complex cyclic systems, which are foundational in the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of the physical and spectral properties of 1-methoxy-1,3-butadiene, its chemical reactivity with a focus on the Diels-Alder reaction, and its applications in modern organic synthesis. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required for the effective and safe utilization of this important synthetic building block.
Physical and Chemical Properties
1-Methoxy-1,3-butadiene is a colorless to very dark yellow liquid under standard conditions.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈O | |
| Molecular Weight | 84.12 g/mol | |
| Appearance | Colorless to very dark yellow liquid | [1] |
| Boiling Point | 91 °C (lit.) | [2] |
| Density | 0.83 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.464 (lit.) | [2] |
| Solubility | Soluble in chloroform.[1] Immiscible with water.[3] | [1][3] |
| Storage Temperature | 2-8°C | [2] |
Spectral Data
The structural elucidation and characterization of 1-methoxy-1,3-butadiene and its reaction products are heavily reliant on spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides characteristic signals for the vinyl and methoxy protons.
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¹³C NMR: The carbon NMR spectrum shows distinct peaks for the four sp² hybridized carbons of the diene system and the sp³ hybridized carbon of the methoxy group.
Infrared (IR) Spectroscopy
The IR spectrum of 1-methoxy-1,3-butadiene displays characteristic absorption bands corresponding to C=C stretching of the conjugated diene system, C-O stretching of the ether linkage, and C-H stretching and bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 1-methoxy-1,3-butadiene is primarily derived from its electron-rich nature, which makes it a highly reactive diene in a variety of pericyclic reactions, most notably the Diels-Alder reaction.
The Diels-Alder Reaction
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[4][5] The methoxy group in 1-methoxy-1,3-butadiene acts as an electron-donating group, increasing the energy of the highest occupied molecular orbital (HOMO) of the diene. This leads to a smaller energy gap between the diene's HOMO and the dienophile's lowest unoccupied molecular orbital (LUMO), thereby accelerating the reaction rate, especially with electron-poor dienophiles.[5]
The regioselectivity of the Diels-Alder reaction with unsymmetrical dienophiles is a key consideration. The electron-donating methoxy group directs the regiochemical outcome of the cycloaddition. For instance, in the reaction with an α,β-unsaturated carbonyl compound, the "ortho" and "meta" isomers can be formed, with the "ortho" adduct typically being the major product due to favorable orbital interactions.
Experimental Protocol: A Typical Diels-Alder Reaction
The following is a generalized procedure for the reaction of 1-methoxy-1,3-butadiene with a dienophile.
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Reaction Setup: A solution of the dienophile in a suitable solvent (e.g., toluene, dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Diene: 1-Methoxy-1,3-butadiene is added to the solution of the dienophile. The reaction may be conducted at room temperature or require heating, depending on the reactivity of the dienophile.
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Monitoring the Reaction: The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to a standard aqueous work-up to remove any water-soluble byproducts.
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the desired cycloadduct.
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Characterization: The structure and purity of the final product are confirmed by spectroscopic methods (NMR, IR, MS).
Safety and Handling
1-Methoxy-1,3-butadiene is a highly flammable liquid and vapor.[6] It is also harmful if swallowed.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry, and well-ventilated area away from sources of ignition.[7]
Conclusion
1-Methoxy-1,3-butadiene is a cornerstone reagent for the construction of six-membered rings in organic synthesis. Its high reactivity and predictable regioselectivity in the Diels-Alder reaction have cemented its importance in the synthesis of complex natural products and medicinally relevant compounds. A thorough understanding of its physical properties, spectral characteristics, and chemical reactivity, as outlined in this guide, is essential for its effective and safe application in the research and development of new chemical entities.
References
- Zinjurte, K., Jagtap, K., Ligade, R., & Bhondwe, R. (n.d.). Diels-Alder reaction between 1-methoxy 1,3-butadiene (1) and methyl acrylate (2).
- Sustmann, R., Tappanchai, S., & Bandmann, H. (1996). (E)-1-Methoxy-1,3-butadiene and 1,1-Dimethoxy-1,3-butadiene in (4 + 2) Cycloadditions. A Mechanistic Comparison. Journal of the American Chemical Society, 118(50), 12555-12561.
- Fringuelli, F., Pizzo, F., Taticchi, A., & Wenkert, E. (1985). Diels-Alder reactions of cycloalkenones. 13. Reactions of 2-cyclohexenones with (E)-1-methoxy-1,3-butadiene. The Journal of Organic Chemistry, 50(6), 890–894.
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Scientific Laboratory Supplies. (n.d.). 1-Methoxy-1,3-butadiene, 95% | M12002-1G. Retrieved from [Link]
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Sciforum. (n.d.). Reaction Mechanism of Polar Diels-Alder Reactions between 3-Nitrofuran and different Dienes. A Theoretical Study. Retrieved from [Link]
- Danishefsky, S., Yan, C.-F., Singh, R. K., Gammill, R. B., McCurry, P. M., Fritsch, N., & Clardy, J. (1979). Derivatives of 1-methoxy-3-trimethylsilyloxy-1,3-butadiene for Diels-Alder reactions. Journal of the American Chemical Society, 101(23), 7001–7008.
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Wikipedia. (2024, February 28). Diels–Alder reaction. Retrieved from [Link]
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Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]
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Chegg. (2023, December 7). Solved C.Reaction of (1Z)-1-Methoxy-1,3-butadiene with. Retrieved from [Link]
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Q&A Wire. (2025, May 5). [Chemistry] Draw the major and minor product that could be formed when 1-methoxy-1,3-butadiene react [Video]. YouTube. Retrieved from [Link]
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PubChem. (n.d.). 1-Methoxy-1,3-butadiene. Retrieved from [Link]
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MDPI. (2019, January 17). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. Retrieved from [Link]
- Yang, J., Wang, P., Neumann, H., Jackstell, R., & Beller, M. (2023). Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts. Chemical Society Reviews, 52(10), 3549–3585.
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MDPI. (2025, April 1). An Alternative Green Solvent for 1,3-Butadiene Extraction. Retrieved from [Link]
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